molecular formula C19H22N2O3 B2910459 N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 898186-31-7

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2910459
CAS No.: 898186-31-7
M. Wt: 326.396
InChI Key: JWKKSIWAVVSXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for the drug's analgesic effects. It has been used in scientific research to study the mechanisms of opioid receptors and their role in pain management.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide in lab experiments is that it is a potent and selective agonist of the μ-opioid receptor, which allows researchers to study the specific effects of opioid drugs on this receptor. However, this compound also has a high potential for abuse and dependence, which can make it difficult to control for confounding variables in experiments. Additionally, the use of this compound in lab experiments raises ethical concerns about the potential harm to animals or human subjects.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide and other opioid drugs. One area of interest is the development of novel opioid drugs that have fewer side effects and a lower potential for abuse and dependence. Another area of interest is the investigation of the role of opioid receptors in other physiological and pathological processes, such as inflammation, immune function, and cancer. Finally, research on the use of opioid drugs for the treatment of chronic pain and other conditions is an important area of ongoing investigation.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves several steps, including the reaction between 2,4-dimethoxybenzaldehyde and phenethylamine to form 2,4-dimethoxyphenethylamine. This compound is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has been used in scientific research to study the mechanisms of opioid receptors and their role in pain management. It has also been used to investigate the effects of opioids on the central nervous system, including their impact on mood, cognition, and behavior. This compound has been used in animal studies to investigate the potential therapeutic benefits of opioid drugs for the treatment of pain and other conditions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKSIWAVVSXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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